
N3Ac-OPhOMe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3Ac-OPhOMe is a click chemistry reagent containing an azide group . It is used for the research of various biochemical . The chemical name of this compound is 4-Methoxyphenyl 2-azidoacetate .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H9N3O3 . The molecular weight is 207.19 g/mol .Applications De Recherche Scientifique
N3Ac-OPhOMe has been used in a variety of scientific research applications. It has been used to study the effects of tyrosinase inhibition on skin pigmentation, as well as its potential role in the development of melanoma. It has also been used to study the effects of tyrosinase inhibition on the production of other melanin-related compounds, such as eumelanin and pheomelanin.
Mécanisme D'action
Target of Action
N3Ac-OPhOMe is a click chemistry reagent containing an azide group
Mode of Action
As a click chemistry reagent, it likely interacts with its targets through a cycloaddition reaction that forms a covalent bond . This allows for the modification of the target molecule, potentially altering its function or properties.
Biochemical Pathways
Given its role as a click chemistry reagent, it can be inferred that it may be involved in a variety of biochemical pathways depending on the specific targets it modifies .
Result of Action
As a click chemistry reagent, it is likely used to modify target molecules, which could result in changes to their function or properties .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals could potentially influence its reactivity and effectiveness .
Avantages Et Limitations Des Expériences En Laboratoire
N3Ac-OPhOMe has several advantages for use in laboratory experiments. It is a potent inhibitor of tyrosinase, making it useful for studying the effects of tyrosinase inhibition on skin pigmentation and melanoma. Additionally, it is relatively easy to synthesize and purify, making it a convenient compound for laboratory use. However, this compound has several limitations as well. It is a relatively unstable compound, and its effects may vary depending on the concentration used. Additionally, its effects may not be localized to the area of application, as it can be absorbed into the bloodstream.
Orientations Futures
N3Ac-OPhOMe has numerous potential applications in scientific research. It could be used to study the effects of tyrosinase inhibition on other melanin-related compounds, such as eumelanin and pheomelanin. Additionally, it could be used to study the effects of tyrosinase inhibition on other aspects of skin pigmentation, such as freckles and sun spots. Additionally, it could be used to study the effects of tyrosinase inhibition on the production of other neurotransmitters, such as serotonin and dopamine. Finally, it could be used to study the effects of tyrosinase inhibition on the production of other hormones, such as testosterone and estrogen.
Méthodes De Synthèse
N3Ac-OPhOMe is synthesized by reacting this compound with anhydrous hydrazine in the presence of a catalyst such as palladium on carbon or copper. The reaction is carried out at temperatures of up to 150°C in an inert atmosphere. The product is then purified by column chromatography.
Analyse Biochimique
Biochemical Properties
N3Ac-OPhOMe plays a crucial role in various biochemical reactions, particularly in click chemistry. This compound interacts with enzymes, proteins, and other biomolecules through azide-alkyne cycloaddition reactions. The azide group in this compound reacts with terminal alkynes in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making this compound an invaluable tool for bioconjugation and labeling studies .
Cellular Effects
This compound influences various cellular processes by facilitating the modification of proteins and other biomolecules. This compound can be used to label specific proteins within cells, allowing researchers to track their localization, interactions, and functions. Additionally, this compound can impact cell signaling pathways and gene expression by modifying key signaling proteins and transcription factors. These modifications can alter cellular metabolism and other critical cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in azide-alkyne cycloaddition reactions. The azide group in this compound forms a covalent bond with terminal alkynes in the presence of a copper catalyst, resulting in the formation of triazole linkages. This reaction is highly specific and efficient, allowing for the precise modification of proteins and other biomolecules. This compound can also inhibit or activate enzymes by modifying their active sites or regulatory domains, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard storage conditions, but its reactivity can decrease over time if not stored properly. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects can include changes in protein localization, interactions, and activity, which can impact overall cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively label and modify specific proteins without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, including cellular stress, apoptosis, and organ damage. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein modification and bioconjugation. This compound interacts with enzymes and cofactors involved in azide-alkyne cycloaddition reactions, leading to the formation of stable triazole linkages. These modifications can affect metabolic flux and metabolite levels by altering the activity and interactions of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function. This compound can be targeted to specific cellular compartments or tissues, allowing for precise modification of proteins and other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization signals ensure that this compound modifies the intended proteins and biomolecules, leading to precise and controlled biochemical effects .
Propriétés
IUPAC Name |
(4-methoxyphenyl) 2-azidoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-14-7-2-4-8(5-3-7)15-9(13)6-11-12-10/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCXKHGBUBDDQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethanol dihydrochloride, 95%](/img/structure/B6291651.png)
![(3S,3aR,6S,6aR)-6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%](/img/structure/B6291657.png)
![1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride, 95%](/img/structure/B6291661.png)
![2-Azaspiro[3.3]heptan-5-one hydrochloride](/img/structure/B6291672.png)

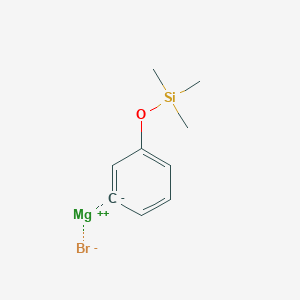
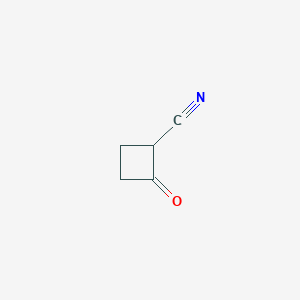
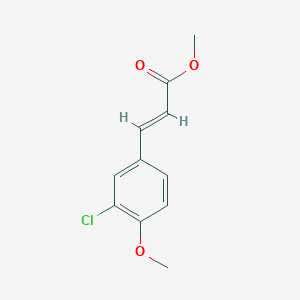
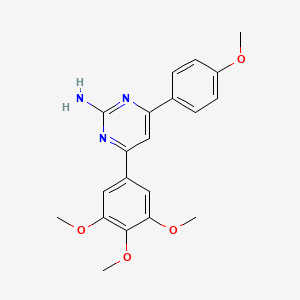
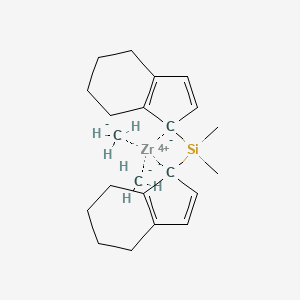
![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)
![N-[(2-(Trifluoromethyl)phenyl]methylene]aniline](/img/structure/B6291733.png)

